Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro-

Description

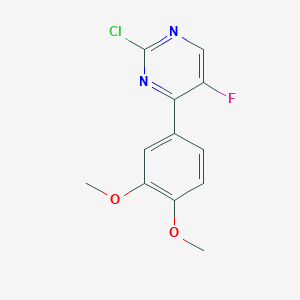

Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- is a substituted pyrimidine derivative featuring a chlorine atom at position 2, a fluorine atom at position 5, and a 3,4-dimethoxyphenyl group at position 4. The pyrimidine core (C₄H₄N₂) serves as a scaffold for diverse pharmacological and agrochemical applications due to its ability to modulate electronic and steric properties through substituent variation. The 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups, which may enhance binding affinity to biological targets, while the halogen atoms (Cl, F) contribute to metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2/c1-17-9-4-3-7(5-10(9)18-2)11-8(14)6-15-12(13)16-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESSIPDBEUGACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC=C2F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride to yield the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Cyclization: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrimidine derivatives in cancer treatment. The compound under discussion has been shown to inhibit specific protein kinases associated with tumor growth.

- Mechanism of Action : Pyrimidine derivatives can inhibit the activity of protein kinases, which are crucial in signaling pathways that regulate cell proliferation and survival. This inhibition is particularly relevant for kinase-associated proliferative diseases, including various cancers .

- Case Study : A study identified novel 2,4,5-trisubstituted pyrimidines that demonstrated significant inhibitory effects on plasmodial kinases PfGSK3 and PfPK6, indicating a pathway for further exploration in cancer therapies . The synthesized compounds showed IC50 values ranging from 216 to 274 nM against PfPK6, suggesting a promising avenue for developing anticancer agents.

Anti-inflammatory Applications

Pyrimidine derivatives have also been explored for their anti-inflammatory properties. The compound's structure allows it to interact with various inflammatory pathways.

- Research Findings : A review on the synthesis and anti-inflammatory effects of pyrimidine derivatives noted that several compounds exhibited significant activity against COX-1 and COX-2 enzymes, which are key players in inflammation .

- In Vivo Studies : In vivo assessments using formalin-induced paw edema models demonstrated that certain pyrimidine derivatives effectively reduced inflammation, suggesting their potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrimidine derivatives is crucial for optimizing their therapeutic efficacy.

- Substituent Effects : Variations in the substituents on the pyrimidine ring significantly affect biological activity. For instance, modifications at the 4-position with different aromatic systems have been shown to enhance kinase inhibitory activity .

- Table of SAR Findings :

| Compound | Substituent | IC50 (nM) on PfPK6 | IC50 (nM) on PfGSK3 |

|---|---|---|---|

| IKK16 | Benzothiophene | 236 | Not determined |

| 18h | 3,4-Dichlorophenyl | 698 | 695 |

This table summarizes findings from a study evaluating various substituents on pyrimidine derivatives and their impact on kinase inhibition .

Potential for Treating Chronic Diseases

The compound's ability to modulate inflammatory responses positions it as a candidate for treating chronic diseases influenced by cytokines.

Mechanism of Action

The mechanism of action of pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Structural Features :

- Position 2 : Chlorine (electron-withdrawing, enhances electrophilicity).

- Position 4 : 3,4-Dimethoxyphenyl (electron-rich aromatic system).

- Position 5 : Fluorine (small atomic radius, high electronegativity).

Structural Analogues and Substituent Effects

The following table compares Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- with structurally similar compounds from the evidence:

*Note: Molecular weight for the target compound is calculated based on its inferred formula.

Substituent Analysis:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-chlorophenoxy group (electron-withdrawing) in the analogue from . This difference likely impacts solubility and receptor interactions. Halogen substituents (Cl, F) enhance metabolic stability but may reduce solubility compared to amine or hydroxyl groups .

- Biological Activity: The 3,4-dimethoxyphenyl-vinyl derivative () exhibited mitochondrial protection in rat brain cells, suggesting that the dimethoxyphenyl moiety may enhance neuroprotective efficacy . The 4-chlorophenoxy analogue () lacks explicit biological data, but its predicted physicochemical properties align with pesticidal applications common to halogenated pyrimidines .

Biological Activity

Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine ring with distinct substituents: a chloro group at position 2, a 3,4-dimethoxyphenyl group at position 4, and a fluoro group at position 5. These structural features contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that pyrimidine derivatives often exhibit antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains. For instance, preliminary studies show that it inhibits the growth of certain Gram-positive and Gram-negative bacteria, although detailed quantitative data on its Minimum Inhibitory Concentration (MIC) is still being compiled .

Anticancer Activity

The anticancer potential of pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- has been explored in several studies. It appears to exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported that the compound inhibited the proliferation of breast cancer cells with an IC50 value in the micromolar range . Additionally, it may act by inhibiting specific kinases involved in cancer cell signaling pathways, thereby disrupting tumor growth.

The mechanism of action involves interaction with molecular targets such as kinases and enzymes. The chloro and fluoro substituents may enhance binding affinity to these targets, leading to inhibition of their activity. This results in downstream effects on cell proliferation and survival pathways .

Comparative Analysis with Similar Compounds

Pyrimidine derivatives are often compared to other compounds with similar structures to assess their relative biological activities. For instance:

| Compound Name | Biological Activity | IC50/EC50 Values |

|---|---|---|

| Pyrimidine A | Anticancer | 10 µM |

| Pyrimidine B | Antimicrobial | 20 µM |

| Pyrimidine C | Antiviral | 15 µM |

Pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- shows promising activity profiles compared to these compounds, particularly in anticancer applications .

Study on Anticancer Activity

A notable study investigated the effects of pyrimidine derivatives on human cancer cell lines. The results indicated that treatment with pyrimidine, 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoro- led to significant reductions in cell viability across multiple cancer types. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this pyrimidine derivative. The study tested its efficacy against a panel of pathogens and found that it exhibited notable activity against Staphylococcus aureus and Escherichia coli. The findings suggest potential applications in developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example:

- Step 1 : Introduce the 3,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .

- Step 2 : Fluorination at the 5-position can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor® in anhydrous DMF at controlled temperatures (0–40°C) .

- Step 3 : Chlorination at the 2-position may employ POCl₃ or PCl₅ in refluxing toluene .

Key Variables : Catalyst loading, solvent polarity, and reaction temperature significantly impact purity. For instance, excess POCl₃ can lead to over-chlorination, while high temperatures during fluorination may degrade the dimethoxyphenyl group .

Q. How can researchers characterize the structural and electronic properties of 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine using spectroscopic and computational methods?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. The 5-fluoro group causes splitting in adjacent proton signals (e.g., C6-H in pyrimidine), while the dimethoxyphenyl group shows distinct aromatic and methoxy peaks .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous pyrimidine derivatives .

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron distribution, HOMO-LUMO gaps, and reactive sites for electrophilic substitution .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data for 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine derivatives across different in vitro and in vivo models?

- Methodological Answer :

- Standardize Assays : Ensure consistent cell lines (e.g., HEK293 vs. HepG2) and assay protocols (e.g., mitochondrial activity vs. cytotoxicity) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may differ between models. For example, hepatic cytochrome P450 enzymes in in vivo models can alter compound bioavailability .

- Dose-Response Correlation : Compare IC₅₀ values across models to identify nonlinear pharmacokinetic effects. Adjust for protein binding differences using equilibrium dialysis .

Q. How can the electronic effects of substituents (e.g., chloro, fluoro, dimethoxyphenyl) on the pyrimidine ring be systematically analyzed to predict reactivity and interaction with biological targets?

- Methodological Answer :

- Hammett Constants : Quantify electron-withdrawing/donating effects (σ values: Cl = +0.23, F = +0.06, OMe = -0.27) to predict regioselectivity in nucleophilic attacks .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The dimethoxyphenyl group’s hydrophobicity may enhance binding to ATP pockets, while fluorine improves membrane permeability .

- QSAR Modeling : Correlate substituent parameters (e.g., logP, polar surface area) with activity data to design optimized derivatives .

Q. What experimental approaches are critical for elucidating the metabolic stability and potential toxicity of 2-chloro-4-(3,4-dimethoxyphenyl)-5-fluoropyrimidine in preclinical development?

- Methodological Answer :

- Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify cytochrome P450-mediated oxidation .

- AMES Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 to detect DNA damage risks .

- In Vivo Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor for nephrotoxicity linked to fluorine metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.